3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized, and their structure was confirmed by 1H and 13C NMR and mass spectral data .Molecular Structure Analysis
The molecular structure of similar compounds can be found in databases like ChemSpider . The molecular formula of a similar compound, “3,4,5-Trimethoxy-N-3-pyridinylbenzamide”, is C15H16N2O4 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in databases like ChemSpider . For example, the average mass of a similar compound, “3,4,5-Trimethoxy-N-3-pyridinylbenzamide”, is 288.298 Da .Scientific Research Applications
Novel Synthesis Routes and Antiviral Activities
- Antiavian Influenza Virus Activity: A study described a new synthesis route for benzamide-based 5-aminopyrazoles, leading to compounds with significant antiviral activities against the bird flu influenza H5N1, demonstrating a viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020).
Synthesis, Molecular Docking, and Screening
- Novel Pyridine and Fused Pyridine Derivatives: Another research focused on synthesizing novel pyridine derivatives, demonstrating moderate to good binding energies on target proteins with antimicrobial and antioxidant activity, showcasing the versatility of these compounds in medicinal chemistry (Flefel et al., 2018).
Functionalization Reactions and Structural Analysis
- Functionalization of Pyrazole-3-Carboxylic Acid: Experimental and theoretical studies highlighted the reaction mechanisms and potential applications of functionalized pyrazole derivatives, underlining their importance in synthesizing novel chemical entities (Yıldırım, Kandemirli, & Demir, 2005).
Luminescent Properties and Stimuli-responsive Behavior
- Aggregation Enhanced Emission: Research into pyridyl substituted benzamides revealed their luminescent properties and multi-stimuli-responsive behavior, opening new avenues for the development of advanced materials for optoelectronic applications (Srivastava et al., 2017).
Crystal Structure and Molecular Interactions
- Hirshfeld Surface Analysis: Studies on the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives provided insights into the intermolecular interactions and supramolecular architecture of these compounds, which are crucial for the design of new pharmaceuticals (Kumara, Naveen, & Lokanath, 2017).
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-4-29-19-13-17(14-20(30-5-2)22(19)31-6-3)23(28)27-15-18-21(26-12-11-25-18)16-7-9-24-10-8-16/h7-14H,4-6,15H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPDNMBQGFPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.